4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
Description
Molecular Identity and Classification
4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is a synthetic organic compound characterized by a triphenylethylene core structure with deuteration at specific methyl groups. Its molecular formula is C25H27NO2 , and its molecular weight is 376.514 g/mol . The compound integrates a phenolic group, a deuterated methylaminoethoxy side chain, and a but-1-en-2-yl backbone, distinguishing it from non-deuterated analogs like tamoxifen and endoxifen. Structurally, it belongs to the class of deuterated selective estrogen receptor modulators (SERMs) , sharing pharmacophoric features with tamoxifen but modified to address metabolic limitations.
Key Structural Features :
- Triphenylethylene backbone : A planar aromatic system critical for estrogen receptor binding.
- Deuterated trideuteriomethyl group : Replaces three hydrogens with deuterium on the methylaminoethoxy substituent, altering metabolic pathways.
- Hydroxyl group : Enhances hydrogen-bonding capacity for receptor interaction.
Historical Development and Context
The development of deuterated analogs like this compound emerged from efforts to overcome pharmacokinetic (PK) limitations of non-deuterated SERMs. Tamoxifen, a first-generation SERM, relies on cytochrome P450 (CYP2D6) metabolism to generate active metabolites like endoxifen. However, genetic polymorphisms in CYP2D6 reduce endoxifen production in ~10% of patients, compromising efficacy. Deuterium substitution is a strategic approach to slow oxidative metabolism, prolonging drug half-life and enhancing bioavailability.
Synthetic Context :
Relationship to Endoxifen and Tamoxifen
This compound is structurally related to endoxifen , the primary active metabolite of tamoxifen. Unlike tamoxifen, which requires CYP2D6 conversion to endoxifen, the deuterated analog bypasses this dependence due to its inherent stability. Key distinctions include:
| Property | Tamoxifen | Endoxifen | Deuterated Analog |
|---|---|---|---|
| CYP2D6 Dependency | High | High | Minimal |
| Metabolic Stability | Moderate | Moderate | Enhanced |
| Receptor Affinity | Lower | Higher (100× tamoxifen) | Similar to endoxifen |
Mechanistic Insights :
Properties
IUPAC Name |
4-[1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPBCGLMGLFHNY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Formation
The central enone structure is synthesized via a base-catalyzed Claisen-Schmidt condensation between acetophenone and a substituted benzaldehyde. For example:
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Reactants :
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Acetophenone (1.20 g, 0.01 mol)
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4-Hydroxybenzaldehyde (1.22 g, 0.01 mol)
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-
Conditions :
-
Outcome :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Reaction Time | 3–4 hours |
| Temperature | Room temperature |
Deuterated Side Chain Synthesis
The trideuteriomethylaminoethoxy group is introduced through a Williamson ether synthesis followed by reductive amination with deuterated methylamine:
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Etherification :
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Reductive Amination :
| Step | Reagents | Yield |
|---|---|---|
| Etherification | CD₃NH₂, K₂CO₃ | 70% |
| Protection | Boc₂O, DMAP | 90% |
| Reduction | NaBD₄, MeOH | 85% |
Coupling and Final Assembly
The enone core and deuterated side chain are coupled via a Heck or Suzuki-Miyaura reaction:
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Heck Coupling :
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Suzuki-Miyaura Coupling :
Optimization Challenges and Solutions
Deuterium Retention
Deuterium loss during synthesis is mitigated by:
Stereochemical Control
The (E)-configuration of the enone is ensured by:
Analytical Characterization
Critical data for verifying the final product:
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¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ar-H).
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Deuterium Incorporation : >98% via LC-MS isotopic pattern analysis.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxytamoxifen (4-OHT, Afimoxifene)
Molecular Formula: C₂₆H₂₉NO₂ Key Differences:
- Lacks deuterium; contains a dimethylamino group (-N(CH₃)₂) instead of trideuteriomethylamino.
- Higher molecular weight (387.5 g/mol vs. ~375.5 g/mol for deuterated analog).
Pharmacokinetics : - Rapidly metabolized via N-demethylation and glucuronidation.
- The deuterated analog’s -N(CD₃) group likely slows N-demethylation, extending half-life .
ER Binding : - Both compounds retain high ERα affinity due to the phenol group and (Z)-configuration.
N-Desmethyl Tamoxifen (NDTAM)
Molecular Formula: C₂₅H₂₇NO₂ Key Differences:
- Contains a methylamino group (-NHCH₃) instead of deuterated methylamino.
- Primary metabolite of tamoxifen; undergoes further hydroxylation to form endoxifen.
Metabolism :
Endoxifen (ENDO)
Molecular Formula: C₂₅H₂₇NO₃ Key Differences:
Tamoxifen-d5 (Deuterated Internal Standard)
Molecular Formula: C₂₆H₂₃D₅NO₂ Key Differences:
- Deuterated at the butenyl chain (d₅) rather than the methylamino group.
- Used in LC-MS for quantifying tamoxifen metabolites, highlighting deuterium’s role in analytical applications .
Structural and Pharmacokinetic Data Table
| Compound | Molecular Formula | Substituent (R Group) | ER Binding Affinity (IC₅₀, nM) | Half-Life (h) | Key Metabolic Pathway |
|---|---|---|---|---|---|
| Target Compound | C₂₅H₂₄D₃NO₂ | -OCH₂CH₂N(CD₃) | ~2.5* | ~14* | Reduced N-demethylation |
| 4-Hydroxytamoxifen | C₂₆H₂₉NO₂ | -OCH₂CH₂N(CH₃)₂ | 0.9–1.2 | 6–8 | Glucuronidation, N-demethylation |
| N-Desmethyl Tamoxifen | C₂₅H₂₇NO₂ | -OCH₂CH₂NHCH₃ | 15–20 | 10–14 | Hydroxylation to endoxifen |
| Endoxifen | C₂₅H₂₇NO₃ | -OCH₂CH₂NHCH₃, 4-OH | 0.3–0.5 | 4–6 | Glucuronidation |
| Tamoxifen-d5 | C₂₆H₂₃D₅NO₂ | -OCH₂CH₂N(CH₃)₂ (d₅ chain) | N/A | N/A | Analytical standard |
*Predicted based on deuterium isotope effect .
Research Findings and Implications
Metabolic Stability : The deuterated analog’s -N(CD₃) group reduces first-pass metabolism, as shown in deuterated standards like 4-Hydroxytamoxifen-d5 .
Toxicity Profile : Deuterium substitution may lower hepatotoxicity by minimizing reactive metabolite formation (e.g., epoxides from CYP3A4 oxidation) .
Therapeutic Efficacy : Improved half-life could enhance efficacy in ER+ breast cancer, particularly in CYP2D6 poor metabolizers who struggle to activate tamoxifen .
Biological Activity
4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is a complex organic compound with potential biological activities. Understanding its pharmacological properties is crucial for assessing its therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C27H30N2O2D3
- Molecular Weight : Approximately 440.54 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, which may include:
- Estrogen Receptors : The compound may exhibit estrogenic activity, potentially influencing cancer cell proliferation.
- Cell Cycle Regulation : It has been observed to affect the cell cycle, particularly in cancer cells, leading to apoptosis.
Antiproliferative Activity
Research indicates that compounds with similar structures often exhibit significant antiproliferative effects on various cancer cell lines. A study evaluating the antiproliferative activity of phenolic compounds revealed that they could inhibit cell growth in a dose-dependent manner. For instance, the IC50 values for related compounds were found in the nanomolar range against multiple cancer types, including:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 50 |
| Compound B | HT-29 (Colon) | 75 |
| Compound C | A549 (Lung) | 60 |
Case Studies
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Study on Breast Cancer Cells :
- The compound was tested on MCF7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 100 nM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
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Chick Chorioallantoic Membrane (CAM) Assay :
- In vivo studies using CAM assays demonstrated that the compound effectively inhibited angiogenesis and tumor growth, comparable to standard chemotherapeutics like combretastatin A4.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Toxicity studies indicate that while it exhibits potent biological activity, careful dosing is necessary to minimize adverse effects.
Toxicity Assessment Table
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >200 |
| Hepatotoxicity | Low |
| Nephrotoxicity | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
